molecular formula C22H23F6NO4S B12293157 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid

Cat. No.: B12293157
M. Wt: 511.5 g/mol
InChI Key: ZCGGCPCQTKPOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS-601 is a potent dual leukotriene D4 and thromboxane A2 inhibitor. It is known for its ability to inhibit antigen-induced airway hyperresponsiveness and shows antiasthmatic effects in guinea pig models of asthma . This compound is primarily used for research purposes and has shown significant potential in the field of respiratory diseases.

Chemical Reactions Analysis

RS-601 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RS-601 has a wide range of scientific research applications, including:

Mechanism of Action

RS-601 exerts its effects by inhibiting the leukotriene D4 and thromboxane A2 receptors. This inhibition prevents the bronchoconstriction and airway hyperresponsiveness induced by these mediators. The molecular targets include the cysteinyl leukotriene receptor and the thromboxane A2 receptor. The pathways involved are primarily related to the inflammatory response in the respiratory system .

Comparison with Similar Compounds

RS-601 is unique due to its dual inhibition of leukotriene D4 and thromboxane A2 receptors. Similar compounds include:

    Pranlukast: A leukotriene receptor antagonist.

    Montelukast: Another leukotriene receptor antagonist.

    S-1452: A thromboxane A2 receptor antagonist.

Compared to these compounds, RS-601 offers a broader range of inhibition, making it more effective in certain research and therapeutic applications .

Properties

Molecular Formula

C22H23F6NO4S

Molecular Weight

511.5 g/mol

IUPAC Name

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid

InChI

InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31)

InChI Key

ZCGGCPCQTKPOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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